MappiodineC
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Overview
Description
MappiodineC is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MappiodineC typically involves a multi-step process that includes the formation of intermediate compounds. The initial step often involves the reaction of a halogenated precursor with a nucleophile under controlled conditions. This is followed by a series of purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the production of large quantities of the compound with consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
MappiodineC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound participates in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically yields a corresponding ketone or aldehyde, while reduction results in the formation of alcohols.
Scientific Research Applications
MappiodineC has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in materials science.
Mechanism of Action
The mechanism of action of MappiodineC involves its interaction with specific molecular targets. In biological systems, it is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are the subject of ongoing research, with studies focusing on its potential to modulate signaling pathways related to inflammation and cell proliferation.
Properties
Molecular Formula |
C21H22N2O6 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(1S,12S,15S,16S,20S)-7-hydroxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-12,19-dicarboxylic acid |
InChI |
InChI=1S/C21H22N2O6/c1-9-14-7-23-17(5-11(14)15(8-29-9)20(25)26)19-13(6-18(23)21(27)28)12-4-10(24)2-3-16(12)22-19/h2-4,8-9,11,14,17-18,22,24H,5-7H2,1H3,(H,25,26)(H,27,28)/t9-,11-,14-,17-,18-/m0/s1 |
InChI Key |
XCHQOAXKIOZNDD-NUEXOINESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3[C@@H](C[C@@H]2C(=CO1)C(=O)O)C4=C(C[C@H]3C(=O)O)C5=C(N4)C=CC(=C5)O |
Canonical SMILES |
CC1C2CN3C(CC2C(=CO1)C(=O)O)C4=C(CC3C(=O)O)C5=C(N4)C=CC(=C5)O |
Origin of Product |
United States |
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